

Application Notes and Protocols for FGFR1 Inhibition Assays Using Thienopyrimidines

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Compound of Interest

Compound Name: 5-Phenylthieno[2,3-d]pyrimidin-4-amine

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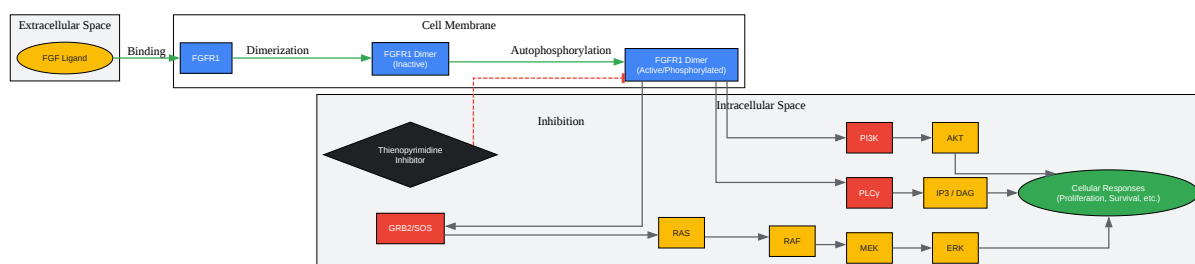
For Researchers, Scientists, and Drug Development Professionals

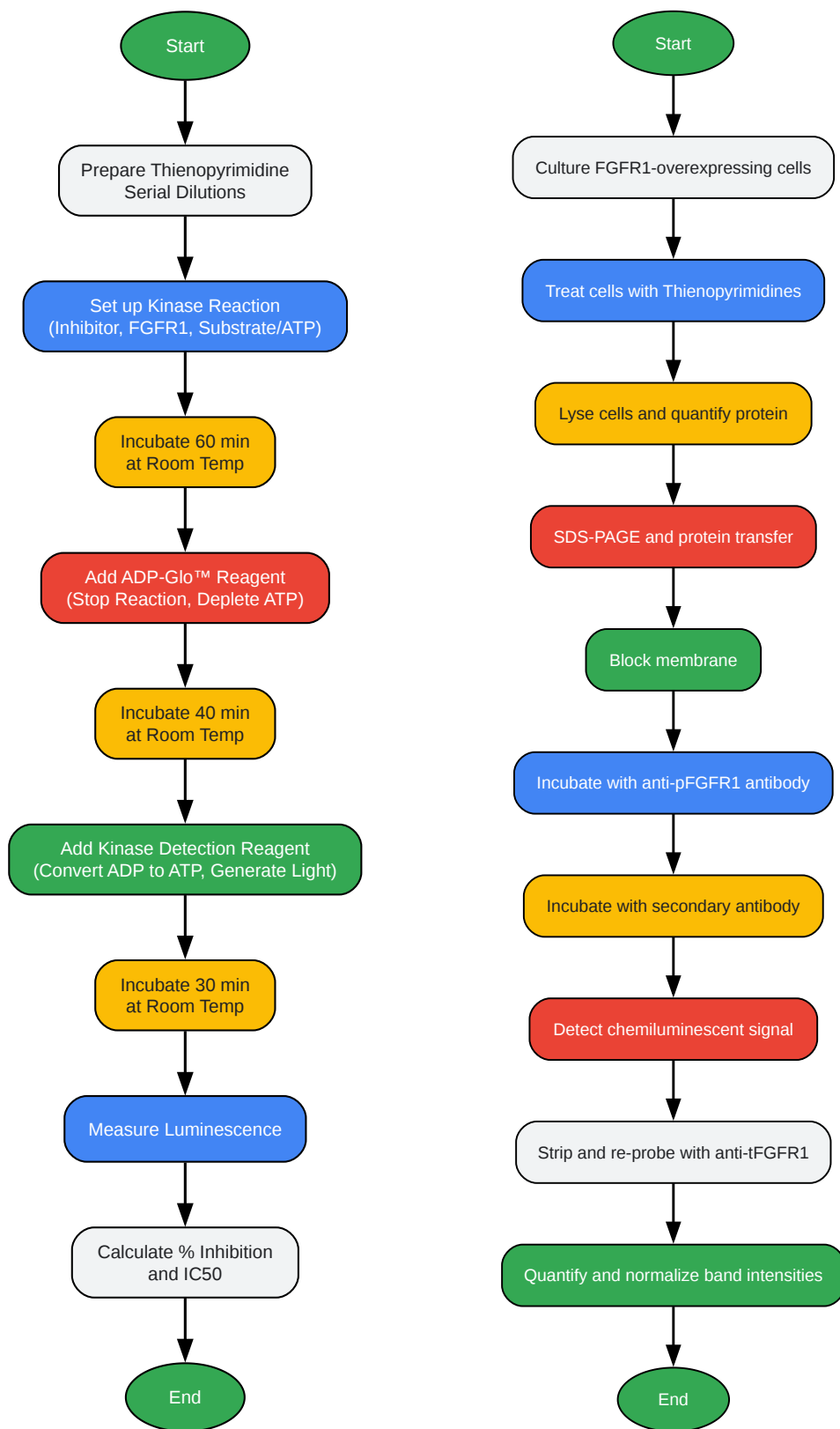
Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGFR1 signaling pathway has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Thienopyrimidine derivatives have emerged as a promising class of small molecule inhibitors targeting various kinases, including FGFR1. This document provides detailed protocols for in vitro biochemical and cell-based assays to evaluate the inhibitory activity of thienopyrimidine compounds against FGFR1.

FGFR1 Signaling Pathway

Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This activation initiates a cascade of downstream signaling events through pathways such as the Ras-MAPK, PI3K-Akt, and PLC γ pathways, ultimately leading to the regulation of gene expression and cellular responses.[4] Thienopyrimidine inhibitors typically exert their effect by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.





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